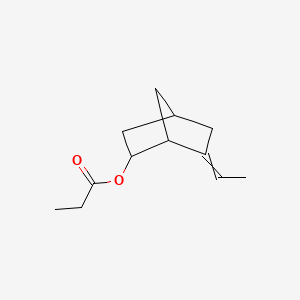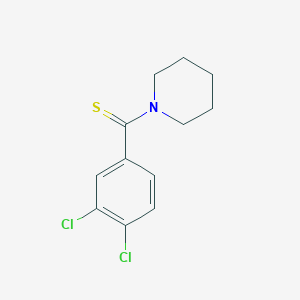
1-(1,1-Dimethoxyethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dimethoxyethyl)piperidine is a chemical compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are known for their wide range of applications in medicinal chemistry, organic synthesis, and as intermediates in the production of various pharmaceuticals .
Preparation Methods
The synthesis of 1-(1,1-Dimethoxyethyl)piperidine can be achieved through several routes. One common method involves the reaction of piperidine with acetaldehyde dimethyl acetal under acidic conditions. This reaction typically proceeds at room temperature and yields the desired product with good efficiency . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1,1-Dimethoxyethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,1-Dimethoxyethyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,1-Dimethoxyethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties .
Comparison with Similar Compounds
1-(1,1-Dimethoxyethyl)piperidine can be compared with other similar compounds, such as:
N-Methylpiperidine: This compound has a methyl group attached to the nitrogen atom and is used as a solvent and intermediate in organic synthesis.
1-(1,1-Dimethoxyethyl)-4-piperidone: A related compound with a ketone group, used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
72292-84-3 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-(1,1-dimethoxyethyl)piperidine |
InChI |
InChI=1S/C9H19NO2/c1-9(11-2,12-3)10-7-5-4-6-8-10/h4-8H2,1-3H3 |
InChI Key |
IDVSPMSVJFTGRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1CCCCC1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



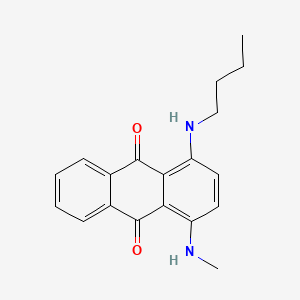
![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)

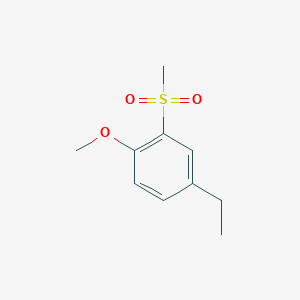
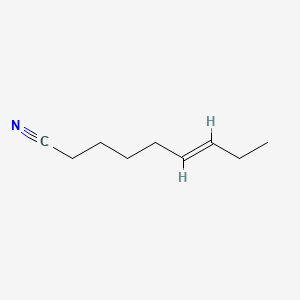
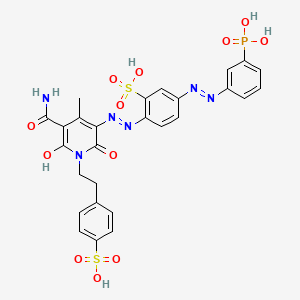
![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)

